Sebastianine A
Description
Sebastianine A is a pyridoacridine alkaloid first isolated from the marine ascidian Cystodytes sp. in the early 2000s . Structurally, it features a fused pyrrolo[4,3,2-mn]pyridine ring system (Ring A) coupled with a pyridine moiety (Ring B) (Figure 1). This bicyclic framework is further substituted with bromine atoms, a hallmark of marine-derived alkaloids. Delfourne et al. achieved its first total synthesis in 2004 via a key iso-Diels-Alder cycloaddition, mirroring strategies used in the synthesis of nor-deoxyamphimedine . This compound exhibits moderate cytotoxic activity, though its exact biological targets remain under investigation.
Properties
Molecular Formula |
C17H9N3O |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
5,9,19-triazapentacyclo[10.7.1.02,6.08,20.013,18]icosa-1(19),2(6),3,8,10,12(20),13,15,17-nonaen-7-one |
InChI |
InChI=1S/C17H9N3O/c21-17-15-11(6-8-18-15)14-13-10(5-7-19-16(13)17)9-3-1-2-4-12(9)20-14/h1-8,18H |
InChI Key |
PVXMQTLZLSMWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=N2)C5=C(C(=O)C4=NC=C3)NC=C5 |
Synonyms |
sebastianine A |
Origin of Product |
United States |
Comparison with Similar Compounds
Sebastianine B
Structural Similarities :
- Shares the core pyrrolo-pyridine fusion with Sebastianine A.
- Differs in substituent positions: Bromination patterns and side-chain modifications vary (Figure 1).
Key Differences :
- Its complex bromination profile poses challenges in regioselective functionalization .
- Biological Activity: Limited data exist due to scarcity of purified natural samples.
Arnoamines A–D
Structural Similarities :
- Arnoamines belong to the same pyridoacridine class, featuring a pyrrolo[4,3,2-mn]pyridine core fused with a pyridine ring (Figure 1) .
- Arnoamine C shares a brominated aromatic system with this compound.
Key Differences :
- Ring Fusion: Arnoamines exhibit a pyrido[4,3,2-mn]acridine system, distinct from this compound’s simpler bicyclic framework.
- Natural Sources: Isolated from different ascidian species (Arnoa sp. in 1998 and Polycitor sp. in 2013) .
- Synthetic Accessibility: No total syntheses reported; isolation yields are low (<0.001% wet weight).
Nor-Deoxyamphimedine
Structural Similarities :
- Shares the pyridoacridine skeleton but lacks the pyrrole ring present in this compound.
Key Differences :
- Synthesis: Nor-deoxyamphimedine was synthesized using a Diels-Alder strategy, inspiring this compound’s synthetic route .
- Bioactivity : Exhibits stronger DNA intercalation and topoisomerase inhibition compared to this compound.
Data Tables
Discussion of Key Findings
- Structural Complexity vs. Synthetic Feasibility : this compound’s successful synthesis highlights the utility of Diels-Alder reactions in constructing fused pyridoacridines. However, Sebastianine B’s unresolved synthesis underscores the challenges of regioselective halogenation .
- Bioactivity Correlations: Nor-deoxyamphimedine’s superior cytotoxicity suggests that the absence of a pyrrole ring may enhance DNA-binding efficiency. Conversely, this compound’s brominated side chains might reduce membrane permeability, limiting activity .
- Natural Distribution: The isolation of Arnoamines from distinct ascidian genera (Arnoa vs. Polycitor) implies divergent biosynthetic pathways or ecological roles .
Q & A
Q. Guidelines for Reporting
- Data Transparency : Raw datasets (e.g., NMR spectra, dose-response curves) must be archived in repositories like Zenodo .
- Ethical Compliance : Declare conflicts of interest and funding sources per ICMJE standards .
- Reproducibility : Provide step-by-step protocols in Supplementary Materials, including instrument calibration details .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
